N1-(3-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
描述
属性
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O2S/c21-13-2-1-3-15(10-13)24-19(29)18(28)23-9-8-16-11-30-20-25-17(26-27(16)20)12-4-6-14(22)7-5-12/h1-7,10-11H,8-9H2,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNTURONUDXEBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N1-(3-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic compound belonging to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antitubercular applications. This article elaborates on its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C20H15ClFN5O2S
- Molecular Weight : 443.9 g/mol
- CAS Number : 894032-97-4
Biological Activity Overview
The biological activity of N1-(3-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide has been evaluated in various studies focusing on its antimicrobial properties and mechanisms of action.
Antimicrobial Activity
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. The compound's activity is primarily attributed to its ability to inhibit the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in bacterial fatty acid biosynthesis.
Key Findings :
- Inhibition of FabI : The compound has shown effective binding to the active site of FabI in Staphylococcus aureus, leading to reduced bacterial growth.
- Minimum Inhibitory Concentrations (MIC) : Studies have reported MIC values ranging from 16 to 32 µg/mL against Candida albicans and other pathogens .
Structure-Activity Relationship (SAR)
The biological efficacy of N1-(3-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is influenced by its structural components:
- Chlorophenyl Group : Enhances lipophilicity and facilitates membrane penetration.
- Thiazolo-Triazole Core : Essential for the interaction with target enzymes.
- Oxalamide Linkage : Contributes to overall stability and bioactivity.
Case Studies
Several studies have explored the biological activities of compounds similar to N1-(3-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide:
- Study on Antitubercular Activity :
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound 10 | 16 | Antibacterial |
| Compound 11 | 32 | Antifungal |
| N1-(3-chlorophenyl)-N2... | 16 | Antitubercular |
Pharmacokinetics and Drug-Likeness
The pharmacokinetic profile of N1-(3-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide indicates favorable absorption characteristics based on Lipinski's rule of five:
科学研究应用
Antimicrobial Activity
Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole compounds exhibit significant antibacterial properties. Studies show that similar compounds can effectively combat various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The presence of a chlorophenyl group enhances the antimicrobial efficacy of these compounds .
Anticancer Potential
The thiazolo[3,2-b][1,2,4]triazole scaffold has been identified as a promising structure for anticancer agents. Preliminary studies suggest that modifications to this scaffold can lead to compounds with potent antitumor activities. For instance, the introduction of specific substituents can significantly enhance the inhibitory effects against cancer cell lines .
Biological Mechanism and Studies
While the exact mechanism of action for N1-(3-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide remains to be fully elucidated, it is believed to interact with specific biological targets within microbial cells or cancer cells. Pharmacokinetic studies suggest favorable absorption and distribution characteristics due to its lipophilicity .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
- A study evaluated the antibacterial activity of various triazole derivatives against drug-resistant strains of Mycobacterium tuberculosis, showing promising results for compounds structurally related to N1-(3-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide .
- Another investigation highlighted the anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives. Modifications in substituent positions were shown to significantly impact their efficacy against specific cancer cell lines .
常见问题
Q. Table 1: Example Reaction Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Oxalamide Coupling | 4-Methoxyphenethylamine, DCM, RT | 23–83% | |
| Thiazole Cyclization | PEG-400, Bleaching Earth Clay, 70–80°C | 30–85% |
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Methodological Answer:
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| C–N (thiazole) | 1.34 ± 0.02 | |
| Cl···F Distance | 3.21 Å |
Advanced: How can researchers optimize reaction yields when synthesizing derivatives with varying substituents?
Methodological Answer:
Yield discrepancies (e.g., 23% vs. 83% in oxalamide coupling ) arise from:
- Electronic Effects : Electron-withdrawing groups (e.g., -CN) slow nucleophilic attack, reducing yields. Use activating agents like HOBt/DCC for challenging couplings.
- Solvent Choice : Polar aprotic solvents (DMF, PEG-400) enhance solubility of aromatic intermediates .
- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay) vs. homogeneous bases (e.g., EtN) to improve cyclization efficiency .
Recommendation : Perform a Design of Experiments (DoE) to systematically vary temperature, solvent, and catalyst loading.
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Methodological Answer:
- Confirm via 2D NMR : Use HSQC and HMBC to assign ambiguous peaks. For example, NOESY can distinguish between regioisomers of thiazolo-triazole .
- Cross-validate with HRMS : Confirm molecular formula when unexpected adducts or byproducts are suspected .
- Re-crystallization : Isolate pure phases for X-ray analysis to resolve structural ambiguities (e.g., distinguishing NH tautomers) .
Case Study : A 0.3 ppm H NMR shift discrepancy in oxalamide NH signals was resolved via variable-temperature NMR, revealing conformational flexibility .
Advanced: What computational strategies predict structure-activity relationships (SAR) for biological targets?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 4F11) . Key pharmacophores include:
- The 4-fluorophenyl group for hydrophobic binding.
- Oxalamide NH as a hydrogen-bond donor.
- QSAR Modeling : Train models on analogs with varying substituents (e.g., -Cl, -OCH) to correlate electronic parameters (Hammett σ) with activity .
Q. Table 3: Example QSAR Parameters
| Substituent | σ (Hammett) | IC (nM) |
|---|---|---|
| -Cl | +0.23 | 120 |
| -OCH | -0.27 | 450 |
Advanced: How can solubility challenges be addressed during in vitro assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
- Prodrug Strategies : Introduce phosphate esters at the oxalamide NH for enhanced aqueous solubility, cleaved enzymatically in vivo .
- Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability .
Advanced: What strategies guide the design of analogs for enhanced biological activity?
Methodological Answer:
- Bioisosteric Replacement : Replace the 3-chlorophenyl group with 3-CF to enhance metabolic stability .
- Heterocycle Variation : Substitute thiazolo-triazole with imidazo[2,1-b]thiazole to modulate kinase selectivity .
- Linker Optimization : Shorten the ethyl spacer to reduce conformational entropy, improving binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
